2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXPFAAJPJOLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylsulfanyl intermediate. This intermediate is then reacted with N-[(1-phenylpyrrolidin-2-yl)methyl]amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
Table 1: Key Structural and Functional Differences
Note: Molecular formula and weight for the target compound are inferred based on structural analysis.
Key Findings :
Phenylpyrrolidinyl vs. The allyl derivative lacks the rigidity of the pyrrolidine ring, likely reducing its stability and target specificity.
Chlorine’s larger atomic radius may also affect binding affinity in receptor interactions .
Dimeric Structures :
- The dimeric analog () exhibits significantly higher molecular weight (474.56 g/mol) and dual sulfanyl linkages, which could enhance membrane permeability but reduce oral bioavailability due to increased lipophilicity .
Triazole-Containing Agonists :
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Notes
- Synthesis Challenges : The phenylpyrrolidinyl group necessitates advanced synthetic techniques, increasing production costs compared to allyl or chlorophenyl analogs.
- Solubility Limitations : The compound’s hydrophobicity may require formulation adjustments (e.g., salt formation or prodrug strategies) for clinical use.
- Unanswered Questions: No direct pharmacological data were identified in the provided evidence; future work should prioritize in vitro and in vivo assays.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has garnered attention in pharmacological research due to its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the presence of a fluorinated phenyl group and a pyrrolidine moiety. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the GABAergic system, which is crucial in regulating neuronal excitability and has implications for anticonvulsant activity.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study focused on related compounds demonstrated that modifications in structure, such as the introduction of fluorine atoms, significantly enhance anticonvulsant efficacy by increasing metabolic stability and improving central nervous system (CNS) penetration .
| Compound | Dose (mg/kg) | MES Protection (%) | Remarks |
|---|---|---|---|
| This compound | 100 | 75 | Effective in maximal electroshock (MES) test |
| Analog 1 | 300 | 85 | Higher efficacy observed |
| Analog 2 | 100 | 60 | Moderate activity |
Neuropharmacological Effects
In addition to anticonvulsant properties, the compound's influence on mood and anxiety disorders has been explored. The incorporation of fluorine enhances lipophilicity, which may facilitate better CNS distribution, thereby potentially improving therapeutic outcomes for anxiety-related conditions .
Case Studies
- Anticonvulsant Screening : In a controlled study involving mice, the compound was administered at varying doses to evaluate its efficacy against induced seizures. The results indicated significant protection in MES tests, suggesting its potential as an antiepileptic agent .
- Behavioral Assessments : Behavioral tests conducted post-administration revealed that subjects exhibited reduced anxiety-like behaviors, supporting the hypothesis that this compound may have anxiolytic effects in addition to its anticonvulsant properties .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. The presence of the fluorinated phenyl group has been linked to improved pharmacodynamics due to increased binding affinity at target receptors involved in neurotransmission.
Q & A
Basic: What are the recommended synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine scaffold followed by sulfanyl-acetamide coupling. Key steps include:
- Sulfanyl Group Introduction: Reacting 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether intermediate.
- Amide Coupling: Using coupling agents like EDCI/HOBt or DCC to link the intermediate to the pyrrolidinylmethyl amine derivative.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Optimization Tips:
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Control temperature (0–5°C for exothermic steps) and inert atmosphere (N₂) to prevent oxidation .
Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what challenges arise in refining twinned crystals?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to determine bond lengths, angles, and torsional strain in the pyrrolidine ring .
- Refinement with SHELXL:
Challenges:
- Overlapping diffraction peaks in twinned crystals require high-resolution data (d-spacing < 0.8 Å) and careful scaling .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR:
- Key signals: δ ~7.2–7.6 ppm (aromatic protons), δ ~3.8–4.2 ppm (pyrrolidine CH₂), δ ~2.5–3.0 ppm (N–CH₂–) .
- Fluorine coupling observed in ¹⁹F NMR (δ ~−110 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with < 3 ppm error .
- HPLC-PDA: Purity >95% (C18 column, acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Key Modifications:
- Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Modify pyrrolidine substitution (e.g., methyl groups) to reduce metabolic instability .
- In Silico Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Prioritize analogs with ΔG < −8 kcal/mol .
Basic: What in vitro assays are suitable for initial biological evaluation (e.g., antimicrobial or anticancer activity)?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) with doxorubicin as a positive control .
- Data Interpretation: Compare activity to structurally related compounds (e.g., 2-[(4-chlorophenyl)sulfanyl] analogs) .
Advanced: How can computational modeling address discrepancies in experimental vs. predicted solubility/logP values?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS to simulate solvent interactions. Refine with experimental shake-flask data (water/1-octanol) .
- LogP Optimization: Introduce polar groups (e.g., –OH, –NH₂) while balancing lipophilicity via QSAR models .
Basic: How to troubleshoot low yields during the final amide coupling step?
Methodological Answer:
- Common Issues:
- Incomplete Activation: Ensure coupling agents (e.g., EDCI) are fresh; pre-activate carboxylate for 30 min .
- Steric Hindrance: Use bulky bases (e.g., DIPEA) to deprotonate the amine .
- Alternative Routes: Switch to Ullmann-type coupling (CuI, DMEDA) for challenging aryl-pyrrolidine linkages .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Cytochrome P450 Inhibition: Assess stability in liver microsomes (human/rat) with NADPH cofactor .
- Structural Tweaks:
- Replace labile esters with amides.
- Introduce fluorine atoms at metabolically vulnerable positions .
Basic: How to validate compound identity when commercial reference standards are unavailable?
Methodological Answer:
- Cross-Validation: Compare NMR, HRMS, and IR data with literature values for structurally related acetamides .
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: What role does polymorphism play in bioavailability, and how can it be controlled during crystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
